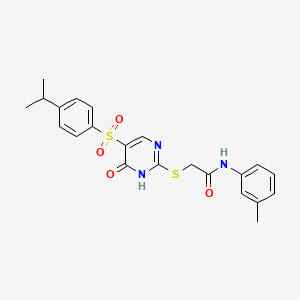

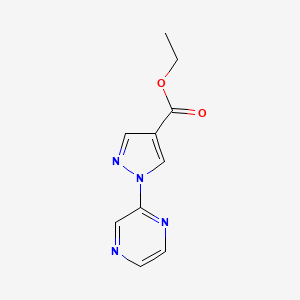

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 3-(benzylamino)propionate” is a chemical compound with the molecular formula C12H17NO2 . It is also known by other names such as “ethyl 3-benzylamino propanoate”, “ethyl 3-benzylamino propionate”, and “ethyl n-benzyl-beta-alaninate” among others .

Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate” were not found, a related compound, “Ethyl 3-(benzylamino)propionate”, can be synthesized via the aza-Michael addition of benzylamine to α,β-unsaturated esters . This reaction can be carried out in the absence of a solvent, contributing to the development of sustainable chemistry .

Physical And Chemical Properties Analysis

“Ethyl 3-(benzylamino)propionate” is a liquid at 20°C . It has a molecular weight of 207.27 g/mol . The compound has a density of 1.017 g/mL at 25°C and a refractive index of 1.503 . It has a boiling point of 150°C .

科学的研究の応用

Synthesis and Proteinase Inhibition

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate has been utilized in the synthesis of peptides. For instance, its derivative was prepared via a Reformatsky reaction and then coupled to Boc·Ala·Ala·Pro·OH, demonstrating potential as a proteinase inhibitor (Angelastro et al., 1992).

Biocatalyst in Synthesis

This compound has also been involved in studies focusing on biocatalysis. For example, (S)-ethyl 3-hydroxy 4,4,4-trifluorobutanoate was prepared using Candida parapsilosis, showcasing the potential of using biocatalysts for producing optically pure compounds (Venkataraman & Chadha, 2015).

Role in Stereochemical Synthesis

The compound has been used in the stereoselective synthesis of fluorinated 1,3-diol derivatives, highlighting its importance in the field of stereochemistry (Ishihara et al., 1998).

Chemoselective Synthesis

It has also been a key player in chemoselective synthesis processes. For instance, its reactions with anilines were systematically studied to achieve chemoselective synthesis of specific compounds, which further demonstrates its utility in synthetic chemistry (Berbasov & Soloshonok, 2003).

Carboxylesterase Inhibition and Radical Scavenging

A study synthesized a series of compounds from this compound, which acted as effective and selective inhibitors of carboxylesterase. These compounds also showed high antioxidant activity, thereby contributing to medicinal chemistry (Khudina et al., 2019).

Safety and Hazards

“Ethyl 3-(benzylamino)propionate” is harmful if swallowed or inhaled . It causes serious eye irritation . It is recommended to avoid breathing its mist or vapor, and to use it only outdoors or in a well-ventilated area . In case of contact with skin, eyes, or clothing, it should be washed off immediately with plenty of water .

特性

IUPAC Name |

ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO2/c1-2-19-12(18)8-11(13(14,15)16)17-9-10-6-4-3-5-7-10/h3-7,11,17H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXNJNVKUIYFNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

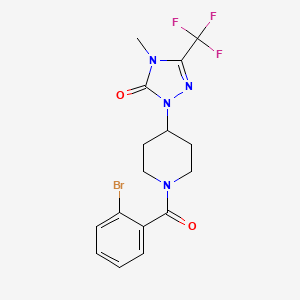

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2915308.png)

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide](/img/structure/B2915310.png)

![Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2915311.png)

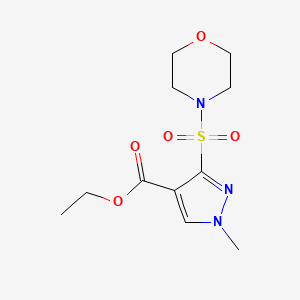

![N-(1-cyanocyclohexyl)-2-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2915315.png)

![2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2915319.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915322.png)